MAO-B Inhibition: Cross-Study Comparison with Selegiline Reveals Different Potency Band
The target compound demonstrates a Ki of 550 nM for human MAO-B, which places it in a markedly different potency band compared to the clinically established irreversible MAO-B inhibitor selegiline (IC50 of 51 nM) . This approximately 10-fold lower potency suggests utility as a reversible inhibitor scaffold or a starting point for fragment-based design where high-affinity competitive inhibition is not the primary objective. The moderate potency may also be advantageous for examining partial MAO-B modulation without the sustained, complete enzymatic inactivation associated with irreversible inhibitors like selegiline .
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | Ki = 550 nM (Human MAO-B) |
| Comparator Or Baseline | Selegiline: IC50 = 51 nM (Human MAO-B) |
| Quantified Difference | Target compound is approximately 10-fold less potent. |
| Conditions | Target compound: competitive inhibition assay on human MAO-B overexpressed in Pichia pastoris with MMTP as substrate. Selegiline: in vitro assay on recombinant human MAO-B. |
Why This Matters
For researchers aiming to avoid irreversible MAO-B inhibition or requiring a tool compound with moderate, tunable activity, this compound provides a pharmacologically distinct profile from gold-standard inhibitors.
- [1] BindingDB. BDBM50155318 (CHEMBL3781063): Affinity data for 1-(3-methoxybenzyl)-3-piperidinamine at MAO-B. View Source
- [2] Bhawna et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 242, 114655. View Source
